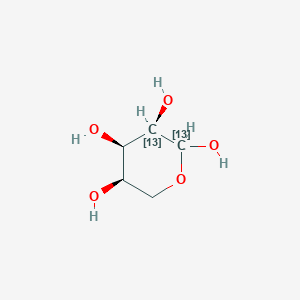

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol is a compound with a molecular formula of C5H10O5. It is a labeled derivative of a sugar alcohol, where two carbon atoms are isotopically labeled with carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol typically involves the isotopic labeling of glucose or other sugar precursors. The process includes:

Isotopic Labeling: Starting with a glucose molecule, specific carbon atoms are replaced with carbon-13 isotopes.

Reduction: The labeled glucose undergoes reduction to form the sugar alcohol.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This includes:

Bulk Isotopic Labeling: Using carbon-13 enriched glucose or other precursors.

Automated Reduction Processes: Employing automated systems to carry out the reduction reactions efficiently.

High-Throughput Purification: Utilizing advanced purification techniques to handle large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of simpler sugar alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Using reagents like tosyl chloride for hydroxyl group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of simpler sugar alcohols.

Substitution: Formation of tosylated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol has several applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the fate of glucose in biological systems.

Medicine: Utilized in research on glucose metabolism and related disorders.

Industry: Applied in the production of labeled compounds for various industrial processes.

Mecanismo De Acción

The mechanism by which (3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol exerts its effects involves its incorporation into metabolic pathways. The carbon-13 labels allow researchers to track the compound through various biochemical processes, providing insights into the molecular targets and pathways involved in glucose metabolism.

Comparación Con Compuestos Similares

Similar Compounds

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol: Isotopically labeled with carbon-13.

(3R,4R,5R)-(2,3-12C2)Oxane-2,3,4,5-tetrol: Non-labeled version.

(3R,4R,5R)-(2,3-14C2)Oxane-2,3,4,5-tetrol: Labeled with carbon-14.

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for tracing metabolic pathways and studying biochemical processes with high precision.

Actividad Biológica

(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol is a polyol compound with significant biological relevance. Its structure and stereochemistry suggest potential interactions in various biochemical pathways. This article explores the biological activity of this compound, focusing on its metabolic roles, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is a stereoisomer of oxane derivatives. The presence of the 13C isotope in its structure allows for unique tracing in metabolic studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 1132639-46-3 |

Metabolic Role

This compound is involved in several metabolic pathways:

- Energy Metabolism : As a sugar alcohol derivative, it can be utilized in glycolysis and gluconeogenesis.

- Antioxidant Properties : It may exhibit antioxidant activity due to the presence of multiple hydroxyl groups.

- Cell Signaling : The compound may participate in cell signaling pathways by modulating the activity of specific enzymes.

Pharmacological Implications

Research indicates that similar compounds have shown promise in various therapeutic areas:

- Diabetes Management : Polyols can influence insulin sensitivity and glucose metabolism.

- Cancer Research : Certain derivatives have been studied for their ability to inhibit tumor growth and metastasis.

Study 1: Metabolic Tracing

A study utilizing this compound demonstrated its utility as a tracer in metabolic pathways. The incorporation of 13C allowed researchers to track its conversion into glucose and other metabolites in vivo.

Study 2: Antioxidant Activity

In vitro assays indicated that the compound exhibits significant antioxidant properties. It was found to scavenge free radicals effectively and protect cellular components from oxidative stress.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

- Enzyme Interaction : It acts as a substrate for glucokinase and other metabolic enzymes.

- Receptor Modulation : The compound may influence insulin receptors and other signaling molecules involved in metabolic regulation.

Propiedades

IUPAC Name |

(3R,4R,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-QWNVQCSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([13C@H]([13CH](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.